molecular formula C22H36FNO B110076 (5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide CAS No. 166100-37-4

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide

Cat. No. B110076
M. Wt: 349.5 g/mol
InChI Key: DOGHEWWVBBVYEY-DOFZRALJSA-N
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Description

Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver .


Molecular Structure Analysis

Arachidonic acid has a molecular formula of C20H32O2, an exact mass of 304.2402, and a molecular weight of 304.4669 .


Chemical Reactions Analysis

Arachidonic acid is involved in various metabolic pathways, including Arachidonic acid metabolism, Linoleic acid metabolism, and Biosynthesis of unsaturated fatty acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of Arachidonic acid include its molecular structure and weight, as mentioned above .

Scientific Research Applications

Synthesis and Quantification

A study by Cheng et al. (2008) focused on synthesizing a labile intermediate phospho-anandamide (pAEA) for its quantitation in mouse brain and macrophages. The synthesis involved (5Z,8Z,11Z,14Z)-2,5-dioxopyrrolidin-1-yl icosa-5,8,11,14-tetraenoate, highlighting its importance in novel biosynthetic pathways (Cheng et al., 2008).

Enzyme Inhibition Studies

Cisneros et al. (2007) developed heterocyclic analogues based on the structure of 2-arachidonoylglycerol (2-AG), including compounds with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate. These compounds helped in studying the inhibition of monoacylglycerol lipase and fatty acid amide hydrolase activities, suggesting potential drug development applications (Cisneros et al., 2007).

Endocannabinoid Transporter Inhibitors

López-Rodríguez et al. (2003) synthesized arachidonic acid derivatives, including (5Z,8Z,11Z,14Z)-N-(fur-3-ylmethyl)icosa-5,8,11,14-tetraenamide, as endocannabinoid transporter inhibitors. These compounds showed high potency and selectivity, making them significant for studies on endocannabinoid transport and its regulation (López-Rodríguez et al., 2003).

Analgesic Properties

Research by Sinning et al. (2008) explored derivatives of N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), a metabolite of paracetamol. These derivatives, involving the (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide structure, showed potential analgesic properties, providing insights into pain management and pharmaceutical development (Sinning et al., 2008).

Role in Cyclooxygenase Activity

A study by Izzo and Mitchell (2019) identified cyclooxygenase (COX) activity associated with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate. This activity is crucial for the formation of prostaglandins and thromboxanes, suggesting the compound's role in inflammatory processes and its potential as a target for NSAIDs (Izzo & Mitchell, 2019).

Metabolite Synthesis Studies

Flock and Skattebol (2000) synthesized metabolites from polyunsaturated fatty acids, including derivatives of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate. These syntheses contribute to understanding the bioconversion of essential fatty acids (Flock & Skattebol, 2000).

Future Directions

The future directions of research on Arachidonic acid could involve further exploration of its role in various metabolic pathways and physiological processes .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGHEWWVBBVYEY-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Lambruschini, M Veronesi, E Romeo… - …, 2013 - Wiley Online Library
Despite the recognized importance of membrane proteins as pharmaceutical targets, the reliable identification of fragment hits that are able to bind these proteins is still a major …
D Schomburg, I Schomburg - Class 3.4–6 Hydrolases, Lyases, Isomerases …, 2013 - Springer
Nomenclature EC number 3.5.1.99 Systematic name fatty acylamide amidohydrolase Recommended name fatty acid amide hydrolase Synonyms AAH <3> [15] FAAH <1,2,3,4,5,6,7,8> […
Number of citations: 0 link.springer.com

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